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molecular formula C18H15NO2 B8358270 2-[2-(4-Methoxyphenyl)Ethenyl]-8-Quinolinol

2-[2-(4-Methoxyphenyl)Ethenyl]-8-Quinolinol

Cat. No. B8358270
M. Wt: 277.3 g/mol
InChI Key: DPXGPVPBTVSMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211376B1

Procedure details

A mixture of 8-hydroxyquinaldine (9.93 g) and p-anisaldehyde (20 mL) is heated at 180° C. overnight. The reaction is then cooled to room temperature and vacuum distilled. Once the majority of the p-anisaldehyde is distilled off (below 100° C.), the residue remaining in the flask is taken up in hot 95% EtOH. Any undissolved material is filtered off. H2O is added to the EtOH filtrate and the product is obtained as a yellow solid (3.42 g).
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[CH:13](=O)[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([CH:13]=[CH:12][C:9]2[CH:8]=[CH:7][C:6]3[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=3)[N:10]=2)=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
9.93 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled
DISTILLATION
Type
DISTILLATION
Details
Once the majority of the p-anisaldehyde is distilled off (below 100° C.)
FILTRATION
Type
FILTRATION
Details
Any undissolved material is filtered off
ADDITION
Type
ADDITION
Details
H2O is added to the EtOH filtrate

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=CC1=NC2=C(C=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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